Cas no 871-76-1 (2,2'-Thiobis(ethylamine))

2,2'-Thiobis(ethylamine) structure
2,2'-Thiobis(ethylamine) structure
Nome do Produto:2,2'-Thiobis(ethylamine)
N.o CAS:871-76-1
MF:C4H12N2S
MW:120.216479301453
MDL:MFCD00039783
CID:40111
PubChem ID:70096

2,2'-Thiobis(ethylamine) Propriedades químicas e físicas

Nomes e Identificadores

    • Thiobisethylamine
    • 1,5-Diamino-3-thiapentane
    • 1,7-Diaza-4-thiaheptane
    • 2-(2-Amino-ethylsulfanyl)-ethylamine
    • 2,2'-Sulfanediyldiethanamin
    • 2,2'-Sulfanediyldiethanamine
    • 2,2'-Thiobis(ethylamine)
    • 3-Thia-1,5-pentanediamine
    • 2-(2-aminoethylsulfanyl)ethanamine
    • 2,2'-Thiobisethylamine
    • 2-Aminoethyl Sulfide
    • Bis(2-aminoethyl) Sulfide
    • 2,2'-Diaminodiethyl Sulfide
    • 2,2′-Thiobis[ethanamine] (ACI)
    • Ethylamine, 2,2′-thiobis- (6CI, 7CI, 8CI)
    • 2,2′-Thiobis[ethylamine]
    • 2,2′-Thiodiethanamine
    • 2,2′-Thiodiethylamine
    • 2-(2-Aminoethylthio)ethanamine
    • 2-[(2-Aminoethyl)sulfanyl]ethan-1-amine
    • 3-Thia-1,5-diaminopentane
    • 3-Thiacadaverine
    • Bis(β-aminoethyl) sulfide
    • Lanthionamine
    • Monoethanolamine sulfide
    • NSC 203144
    • β,β′-Diaminodiethyl sulfide
    • Ethylamine,2'-thiobis-
    • EINECS 212-810-3
    • DTXSID6061232
    • NS00039173
    • SCHEMBL50767
    • InChI=1/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2
    • Bis(.beta.-aminoethyl)sulfide
    • 2,2'-thiodiethanamine
    • AKOS000670614
    • 2,2'-Thiobis[ethylamine]
    • FD10524
    • UNII-YM62E59XQ7
    • EN300-206481
    • 2,2'-THIOBIS(ETHAN-1-AMINE)
    • CS-W013570
    • Bis-(2-aminoethyl)sulfide
    • Ethanamine, 2,2'-thiobis-
    • 871-76-1
    • NSC203144
    • 2,2'-Diaminodiethyl sulphide
    • Ethanamine,2'-thiobis-
    • YM62E59XQ7
    • 2,2''-Thiobisethylamine
    • aminoethylthioethylamine
    • bis-(beta-aminoethyl)sulfide
    • beta,beta'-Diaminodiethyl sulfide
    • JONTXEXBTWSUKE-UHFFFAOYSA-
    • Bis(beta-aminoethyl)sulfide
    • BS-22781
    • DB-056976
    • 2-[(2-aminoethyl)sulfanyl]ethylamine
    • MFCD00039783
    • T1538
    • 2,2'-Thiodiethylamine
    • NSC-203144
    • 2-[(2-AMINOETHYL)SULFANYL]ETHANAMINE
    • .beta.,.beta.'-Diaminodiethyl sulfide
    • 2,2-Thiobis(ethylamine)
    • Ethylamine, 2,2'-thiobis-
    • MDL: MFCD00039783
    • Inchi: 1S/C4H12N2S/c5-1-3-7-4-2-6/h1-6H2
    • Chave InChI: JONTXEXBTWSUKE-UHFFFAOYSA-N
    • SMILES: S(CCN)CCN

Propriedades Computadas

  • Massa Exacta: 120.07200
  • Massa monoisotópica: 120.072
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 28.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: -1
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 77.3A^2

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.037
  • Ponto de ebulição: 120°C/17mmHg(lit.)
  • Ponto de Flash: 100 ºC
  • Índice de Refracção: 1.5280 to 1.5310
  • PSA: 77.34000
  • LogP: 1.03760
  • Solubilidade: Not determined

2,2'-Thiobis(ethylamine) Informações de segurança

2,2'-Thiobis(ethylamine) Dados aduaneiros

  • CÓDIGO SH:2930909090
  • Dados aduaneiros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2,2'-Thiobis(ethylamine) Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-206481-0.1g
2-[(2-aminoethyl)sulfanyl]ethan-1-amine
871-76-1 95%
0.1g
$22.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045298-1g
2,2'-Thiodiethanamine
871-76-1 98%
1g
¥371.00 2024-04-27
TRC
T344483-100mg
2,2'-Thiobis(ethylamine)
871-76-1
100mg
$ 50.00 2022-06-02
TRC
T344483-1g
2,2'-Thiobis(ethylamine)
871-76-1
1g
$ 80.00 2022-06-02
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021702-10g
2,2'-Thiobis(ethylamine)
871-76-1 98.0%T
10g
¥3570 2024-05-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1538-250mg
2,2'-Thiobis(ethylamine)
871-76-1 >98.0%(T)
250mg
¥290.00 2024-04-15
1PlusChem
1P003FTC-10g
2,2'-Thiodiethanamine
871-76-1 >98.0%(T)
10g
$242.00 2025-02-19
Enamine
EN300-206481-0.05g
2-[(2-aminoethyl)sulfanyl]ethan-1-amine
871-76-1 95%
0.05g
$19.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045298-5g
2,2'-Thiodiethanamine
871-76-1 98%
5g
¥1469.00 2024-04-27
Enamine
EN300-206481-0.5g
2-[(2-aminoethyl)sulfanyl]ethan-1-amine
871-76-1 95%
0.5g
$49.0 2023-09-16

2,2'-Thiobis(ethylamine) Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h
Referência
Powerful Bipodal Anion Transporters Based on Scaffolds That Contain Different Chalcogens
Lang, Chao; et al, European Journal of Organic Chemistry, 2015, 2015(29), 6458-6465

Método de produção 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Cesium carbonate Solvents: Dimethylformamide ;  1 h, rt; rt → 0 °C
1.2 12 h, 0 °C → rt
Referência
A mild and highly convenient chemoselective alkylation of thiols using Cs2CO3-TBAI
Salvatore, Ralph Nicholas; et al, Tetrahedron Letters, 2005, 46(51), 8931-8935

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide ;  3 h
1.2 Solvents: Ethyl acetate ;  2 h
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 h
Referência
Powerful Bipodal Anion Transporters Based on Scaffolds That Contain Different Chalcogens
Lang, Chao; et al, European Journal of Organic Chemistry, 2015, 2015(29), 6458-6465

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium ,  Hydrochloric acid Solvents: Ethanol
Referência
Synthesis of Biologically Active Heterocyclic Compounds
Wilson, Jennifer Margaret, 2007, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Cesium hydroxide, monohydrate Solvents: Dimethylformamide
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
Referência
CsOH-promoted chemoselective mono-N-alkylation of diamines and polyamines
Salvatore, R. N.; et al, Tetrahedron Letters, 2000, 41(50), 9705-9708

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Preparation of bis(2-aminoethyl) sulfide
, Japan, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Disodium sulfide Solvents: Water
Referência
Experimental and computational investigation of heteroatom substitution in nucleolytic Cu(II) cyclen complexes for balancing stability and redox activity
Hormann, Jan; et al, Dalton Transactions, 2023, 52(10), 3176-3187

2,2'-Thiobis(ethylamine) Raw materials

2,2'-Thiobis(ethylamine) Preparation Products

2,2'-Thiobis(ethylamine) Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:871-76-1)2,2'-Thiobis(ethylamine)
A1207300
Pureza:99%
Quantidade:10g
Preço ($):187.0